molecular formula C23H19I2N3O2 B12058485 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12058485
M. Wt: 623.2 g/mol
InChI Key: INVKAADIBDBXNL-VULFUBBASA-N
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Description

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group linked to a methoxyphenyl moiety

Properties

Molecular Formula

C23H19I2N3O2

Molecular Weight

623.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H19I2N3O2/c1-30-18-6-2-15(3-7-18)14-26-27-23(29)10-11-28-21-8-4-16(24)12-19(21)20-13-17(25)5-9-22(20)28/h2-9,12-14H,10-11H2,1H3,(H,27,29)/b26-14+

InChI Key

INVKAADIBDBXNL-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide typically involves multiple steps:

    Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of Hydrazide: The iodinated carbazole is then reacted with propanohydrazide under reflux conditions to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide group, converting it into corresponding amines.

    Substitution: The iodine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amines derived from the hydrazide group.

    Substitution: Compounds with various functional groups replacing the iodine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential probe for studying biological processes.

Medicine

The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, the compound’s electronic properties are leveraged in the development of advanced materials for electronic applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The carbazole core can intercalate with DNA, while the hydrazide group can form hydrogen bonds with proteins, influencing their activity. The methoxyphenyl moiety can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3,6-diiodo-9H-carbazole: Lacks the hydrazide and methoxyphenyl groups, making it less versatile.

    N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide: Lacks the carbazole core, resulting in different electronic properties.

Uniqueness

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is unique due to the combination of the carbazole core, iodine atoms, hydrazide group, and methoxyphenyl moiety. This combination imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.

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